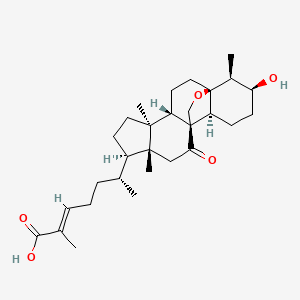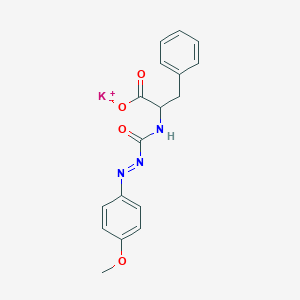
1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Fluorination Agents and Reactions
One study explored the synthesis, properties, and reactivity of substituted and thermally stable phenylsulfur trifluorides, highlighting a compound with high thermal stability and resistance to aqueous hydrolysis. This compound showed superior utility as a deoxofluorinating agent, facilitating high-yield fluorinations of various functional groups and demonstrating potential as a novel fluorinating agent in academic and industrial applications (Umemoto et al., 2010).
Optical Properties
Research on the refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures at 298K provided insights into the compound's molar refraction, polarisability constant, and solute-solvent interactions. These properties are crucial for understanding the optical behavior of fluorinated compounds in various solvents (Chavan & Gop, 2016).
Anti-Angiogenesis and Antithrombotic Activities
A study on fluorinated analogs of organosulfur compounds from garlic demonstrated significant antithrombotic and anti-angiogenesis activities. These findings underscore the potential of fluorinated compounds in developing therapeutic agents for conditions involving abnormal blood clotting and vessel growth (Block et al., 2017).
Material Science
In materials science, the synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were studied, highlighting the impact of various substituents on the physical properties of fluorinated compounds. This research contributes to the development of materials with tailored properties for specific applications (Balaji et al., 2015).
Chemical Sensing
A heteroatom-containing organic fluorophore demonstrated reversible fluorescence switching between blue and dark states upon protonation and deprotonation, showcasing its utility as a fluorescent pH sensor in both solution and solid states. This property is valuable for developing chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one are currently unknownIt is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets causing changes in their function, which could lead to various biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and were metabolically stable in vitro . These properties could potentially impact the bioavailability of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one.
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one’s action are currently unknown. Based on the biological activities of similar compounds, it can be hypothesized that it may have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-3-hydroxyprop-2-enedithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-5,11H,(H,12,13)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAMVIQYBHDBO-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=S)S)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=S)S)/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342181 | |
| Record name | 1-(4-fluorophenyl)-3,3-disulfanylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one | |
CAS RN |
67259-61-4 | |
| Record name | 1-(4-fluorophenyl)-3,3-disulfanylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorobenzoyl)ethylene-2,2-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)



![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)




